molecular formula C25H24FN3O3S B15394491 2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide

2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B15394491
M. Wt: 465.5 g/mol
InChI Key: PEFIFWNPAUFLAQ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class, a fused heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and enzyme modulation. The structure features:

  • A 4-fluoro-3-methylphenyl group at position 3 of the thienopyrimidine core, contributing to lipophilicity and electronic effects.

While direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs align with bioactive analogs. Thienopyrimidines are frequently explored as kinase inhibitors due to their ability to mimic purine scaffolds, enabling ATP-binding site interactions .

Properties

Molecular Formula

C25H24FN3O3S

Molecular Weight

465.5 g/mol

IUPAC Name

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C25H24FN3O3S/c1-16-14-19(10-11-20(16)26)29-24(31)23-21(12-13-33-23)28(25(29)32)15-22(30)27-17(2)8-9-18-6-4-3-5-7-18/h3-7,10-14,17H,8-9,15H2,1-2H3,(H,27,30)

InChI Key

PEFIFWNPAUFLAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC(C)CCC4=CC=CC=C4)F

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors
Target Compound Thieno[3,2-d]pyrimidine 4-Fluoro-3-methylphenyl, 4-phenylbutan-2-yl ~480 (estimated) 1 4
N-(2-Chloro-4-methylphenyl)-... () Thieno[3,2-d]pyrimidin-4-one 2-Chloro-4-methylphenyl, 7-phenyl 409.888 1 3
Example 83 () Pyrazolo[3,4-d]pyrimidine 3-Fluoro-4-isopropoxyphenyl, chromen-4-one 571.198 1 6

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